Cas no 2137143-59-8 ((9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate)

(9H-Fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate is a chiral N-Fmoc-protected pyrrolidine derivative, commonly employed in peptide synthesis and medicinal chemistry. The Fmoc group provides orthogonal protection for secondary amines, enabling selective deprotection under mild basic conditions. The 2-chloroethyl side chain offers versatility for further functionalization, such as nucleophilic substitution or cross-coupling reactions. Its stereochemical purity (S-configuration) ensures consistency in asymmetric synthesis applications. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics, where controlled incorporation of modified pyrrolidine scaffolds is required. Its stability under standard handling conditions and compatibility with common coupling reagents make it a practical choice for researchers.
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate structure
2137143-59-8 structure
Product name:(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
CAS No:2137143-59-8
MF:C21H22ClNO2
Molecular Weight:355.857884883881
CID:6238310
PubChem ID:165792771

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
    • 2137143-59-8
    • EN300-1178696
    • インチ: 1S/C21H22ClNO2/c22-12-11-15-6-5-13-23(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2/t15-/m0/s1
    • InChIKey: RTFVRZFPUQYTQF-HNNXBMFYSA-N
    • SMILES: ClCC[C@@H]1CCCN1C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 355.1339066g/mol
  • 同位素质量: 355.1339066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 449
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.7
  • トポロジー分子極性表面積: 29.5Ų

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1178696-5000mg
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
2137143-59-8
5000mg
$3562.0 2023-10-03
Enamine
EN300-1178696-100mg
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
2137143-59-8
100mg
$1081.0 2023-10-03
Enamine
EN300-1178696-250mg
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
2137143-59-8
250mg
$1131.0 2023-10-03
Enamine
EN300-1178696-0.1g
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
2137143-59-8
0.1g
$1081.0 2023-06-08
Enamine
EN300-1178696-1.0g
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
2137143-59-8
1g
$1229.0 2023-06-08
Enamine
EN300-1178696-0.5g
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
2137143-59-8
0.5g
$1180.0 2023-06-08
Enamine
EN300-1178696-10000mg
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
2137143-59-8
10000mg
$5283.0 2023-10-03
Enamine
EN300-1178696-500mg
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
2137143-59-8
500mg
$1180.0 2023-10-03
Enamine
EN300-1178696-1000mg
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
2137143-59-8
1000mg
$1229.0 2023-10-03
Enamine
EN300-1178696-0.05g
(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate
2137143-59-8
0.05g
$1032.0 2023-06-08

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate 関連文献

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylateに関する追加情報

Comprehensive Overview of (9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate (CAS No. 2137143-59-8)

The compound (9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate, identified by its CAS number 2137143-59-8, is a specialized chemical entity widely utilized in pharmaceutical research and organic synthesis. This molecule features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is instrumental in peptide synthesis and other sensitive chemical processes. The presence of the 2-chloroethyl moiety and the pyrrolidine ring makes it a versatile intermediate for designing bioactive molecules, particularly in drug discovery and medicinal chemistry.

In recent years, the demand for Fmoc-protected amino acid derivatives like this compound has surged due to their critical role in solid-phase peptide synthesis (SPPS). Researchers are increasingly exploring its applications in developing peptide-based therapeutics, a hot topic in biotechnology. With the rise of personalized medicine and targeted drug delivery systems, compounds such as (9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate are gaining attention for their potential in creating novel treatments for diseases like cancer and autoimmune disorders.

The structural uniqueness of this compound lies in its chiral center at the (2S)-position, which is crucial for enantioselective synthesis. This feature aligns with the growing interest in stereochemistry and asymmetric catalysis, areas frequently searched by chemists in academic and industrial settings. Additionally, its chloroethyl group offers reactivity for further functionalization, making it valuable for constructing complex molecular architectures.

From an industrial perspective, the scalability and stability of CAS 2137143-59-8 are key considerations. Manufacturers are optimizing synthetic routes to enhance yield and purity, addressing the needs of high-throughput screening (HTS) in drug development. The compound’s compatibility with green chemistry principles is another trending focus, as researchers seek sustainable alternatives to traditional reagents.

In summary, (9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate represents a critical building block in modern organic and pharmaceutical chemistry. Its applications span from peptide synthesis to advanced drug design, reflecting the intersection of innovation and practicality in chemical research. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in cutting-edge therapeutic development.

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